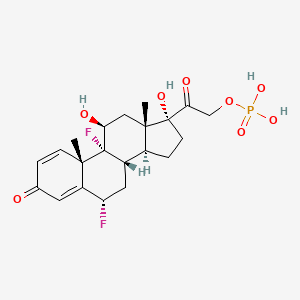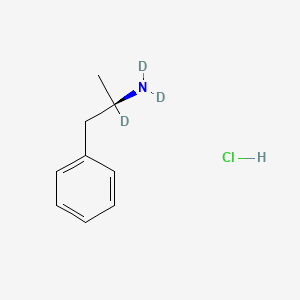
(R)-1-Phenylpropan-2-d-2-amine-d2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride is a deuterated analog of phenylpropanamine, a compound known for its applications in various fields of chemistry and pharmacology. The presence of deuterium atoms in the structure enhances its stability and provides unique properties that are valuable in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride typically involves the deuteration of phenylpropanamine. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Regeneration of the parent amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and as a tracer in environmental studies.
作用機序
The mechanism of action of ®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into enzyme kinetics and drug metabolism. The compound may also interact with neurotransmitter receptors, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
Phenylpropanamine: The non-deuterated analog with similar chemical properties but different stability and metabolic profiles.
Deuterated Amphetamines: Compounds with similar deuterium incorporation used in pharmacological studies.
Uniqueness
®-1-Phenylpropan-2-d-2-amine-d2 hydrochloride is unique due to its specific deuterium labeling, which provides enhanced stability and distinct metabolic characteristics. This makes it valuable in studies requiring precise tracking of metabolic processes and in the development of deuterated drugs with improved pharmacokinetic properties.
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
174.68 g/mol |
IUPAC名 |
(2R)-N,N,2-trideuterio-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1/i8D;/hD2 |
InChIキー |
SEVKYLYIYIKRSW-UTLNSFSNSA-N |
異性体SMILES |
[2H][C@@](C)(CC1=CC=CC=C1)N([2H])[2H].Cl |
正規SMILES |
CC(CC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


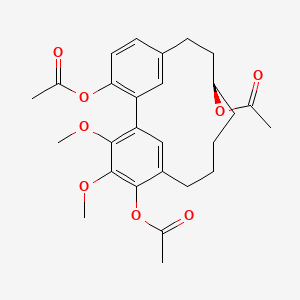

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
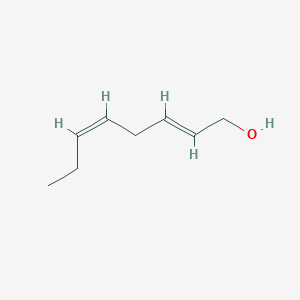

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
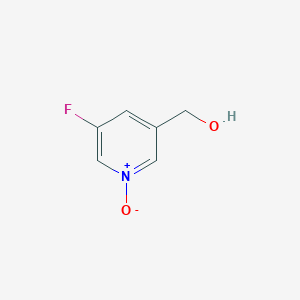
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
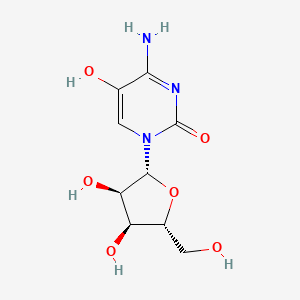

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
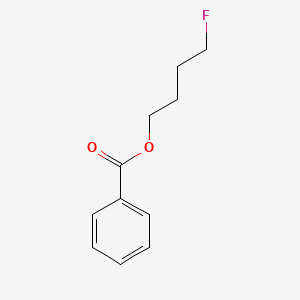
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
